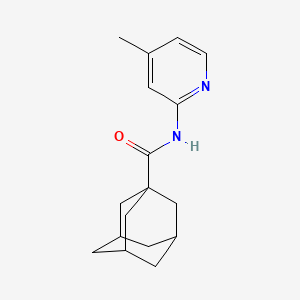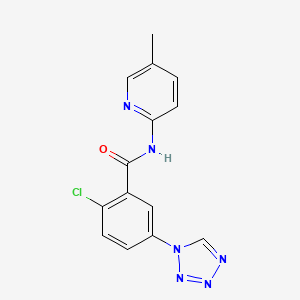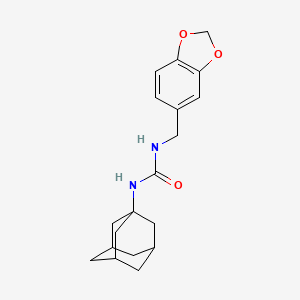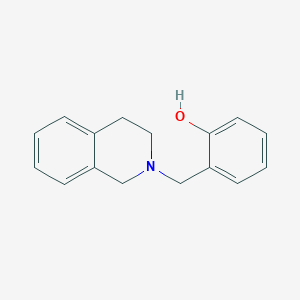
N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates glutamate activity in the brain. Memantine works by blocking the overstimulation of NMDA receptors, which can cause damage to neurons and contribute to the progression of Alzheimer's disease.
Wirkmechanismus
Memantine works by blocking the overstimulation of NMDA receptors, which are involved in learning and memory processes. In Alzheimer's disease, excess glutamate activity can lead to excitotoxicity, which can cause damage to neurons and contribute to disease progression. By blocking NMDA receptors, N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide can reduce glutamate activity and protect neurons from excitotoxicity.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons. Memantine has also been shown to improve synaptic plasticity, which is important for learning and memory processes. In clinical studies, this compound has been shown to improve cognitive function, reduce behavioral symptoms, and slow disease progression in patients with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in preclinical and clinical settings. Memantine is also readily available and relatively inexpensive. However, there are limitations to using N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide in lab experiments. Memantine has a complex mechanism of action that is not fully understood, which can make it difficult to interpret results. Memantine also has a narrow therapeutic window, which can make it challenging to dose accurately.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Another area of research is the identification of biomarkers that can be used to predict response to this compound and other NMDA receptor antagonists. Additionally, there is a need for more research on the long-term effects of this compound and other NMDA receptor antagonists on cognitive function and disease progression in patients with Alzheimer's disease.
Synthesemethoden
Memantine is synthesized from 1-adamantylamine and 4-methyl-2-nitropyridine. The reaction takes place in the presence of a reducing agent, such as palladium on carbon, and a solvent, such as ethanol. The resulting product is then purified by recrystallization to obtain N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. In preclinical studies, N-(4-methyl-2-pyridinyl)-1-adamantanecarboxamide has been shown to protect neurons from excitotoxicity and oxidative stress, which are both implicated in the pathogenesis of Alzheimer's disease. Memantine has also been studied for its potential to improve cognitive function, reduce behavioral symptoms, and slow disease progression in patients with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-2-3-18-15(4-11)19-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLURTNYIGOKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B4995157.png)

![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)

![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)

![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
